BenchChemオンラインストアへようこそ!

1-[(1S)-Phenylethyl]piperazine

Asymmetric Synthesis Enantiopure Piperazines HIV Protease Inhibitor Intermediates

1-[(1S)-Phenylethyl]piperazine (CAS 759457-60-8) is an enantiopure N-substituted piperazine bearing a single (S)-configured α-methylbenzyl substituent. It serves primarily as a chiral building block or intermediate in asymmetric organic syntheses, enabling the construction of complex enantiopure molecules for medicinal chemistry and pharmaceutical development.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 759457-60-8
Cat. No. B1618905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1S)-Phenylethyl]piperazine
CAS759457-60-8
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCNCC2
InChIInChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1
InChIKeyPYBNQKSXWAIBKN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 1-[(1S)-Phenylethyl]piperazine (CAS 759457-60-8): Single-Enantiomer Piperazine Intermediate for Asymmetric Synthesis and Chiral Drug Development


1-[(1S)-Phenylethyl]piperazine (CAS 759457-60-8) is an enantiopure N-substituted piperazine bearing a single (S)-configured α-methylbenzyl substituent. It serves primarily as a chiral building block or intermediate in asymmetric organic syntheses, enabling the construction of complex enantiopure molecules for medicinal chemistry and pharmaceutical development [1]. Its stereochemically defined structure distinguishes it from the racemic 1-(1-phenylethyl)piperazine (CAS 69628-75-7) and the (R)-enantiomer (CAS 773848-51-4), making it essential for syntheses requiring absolute stereochemical control . The compound is commercially available at scales up to 500 kg with a minimum purity specification of 97% (GC) [1].

Why Racemic or (R)-Enantiomer Substitution Cannot Replace 1-[(1S)-Phenylethyl]piperazine in Chiral Chemistry


In asymmetric synthesis, the stereochemical configuration of a chiral auxiliary or building block directly dictates the absolute configuration of downstream intermediates and final active pharmaceutical ingredients (APIs). Substituting 1-[(1S)-Phenylethyl]piperazine with its racemic mixture (CAS 69628-75-7) or the (R)-enantiomer (CAS 773848-51-4) would invert or randomize stereochemical outcomes, leading to products with incorrect or undefined chirality [1]. This is not a matter of simple potency reduction; regulatory guidelines for enantiopure drugs mandate the explicit identification and control of stereochemistry [2]. The use of a single, defined enantiomer ensures process consistency, eliminates the need for downstream enantioseparation, and avoids the pharmacological and toxicological unpredictability associated with racemic switches [2]. The quantitative chiral differentiation evidence presented below underscores why generic substitution is scientifically and regulatory untenable.

Quantitative Differentiation Evidence: 1-[(1S)-Phenylethyl]piperazine vs. Racemate and (R)-Enantiomer


Enantiopurity Enables Direct Asymmetric Lithiation-Substitution for Indinavir Intermediate Synthesis

The (S)-1-phenylethyl group on the N-Boc piperazine scaffold acts as a chiral auxiliary in asymmetric lithiation-trapping methodology. Using this (S)-enantiomer with s-BuLi/(-)-sparteine delivers the α-substituted piperazine with high enantioselectivity and was specifically demonstrated for the preparation of an intermediate for the HIV protease inhibitor Indinavir [1]. Attempting the same reaction with the (R)-enantiomer or racemic starting material would produce the opposite enantiomeric series or a mixture, directly compromising the final drug's stereochemical integrity and therapeutic efficacy.

Asymmetric Synthesis Enantiopure Piperazines HIV Protease Inhibitor Intermediates

Chiral Inductor Performance: (S)-1-Phenylethyl Piperazine Dione in Stereocontrolled α-Amino Acid Synthesis

The (S)-1-phenylethyl group, when bonded to the nitrogen atoms of a 2,5-diketopiperazine, serves as a highly effective chiral inductor. In a published stereocontrolled synthesis of optically pure (S)-α-methyl,α-amino acids, the use of this (S)-configured chiral synthon dictated the stereochemical outcome of the first alkylation step [1]. The diastereoselectivity is dependent on the (S)-configuration; employing the (R)-enantiomer would reverse the direction of chiral induction, yielding the enantiomeric (R)-amino acids instead.

Chiral Inductors α-Methyl-α-amino Acids Diketopiperazine Chemistry

Commercial Purity Specification: 97%+ (GC) for Single Enantiomer Enables Direct Use in cGMP Syntheses

The commercial specification for 1-[(1S)-Phenylethyl]piperazine (CAS 759457-60-8) includes a minimum purity of 97% by GC and a moisture content ≤0.5% [1]. While the racemic 1-(1-phenylethyl)piperazine (CAS 69628-75-7) is often available at similar purity levels (95-98%), the racemate inherently contains a 1:1 mixture of (S)- and (R)-enantiomers, meaning the effective concentration of the desired (S)-enantiomer is at best ~48.5% . This compositional difference is critical: a 97% pure racemate delivers only half the desired stereoisomer, fundamentally limiting its suitability for enantiopure synthesis without additional purification.

Chemical Purity Enantiomeric Excess Pharmaceutical Intermediate Procurement

Regulatory Identity: Distinct CAS Number Enables Unambiguous Quality Documentation for Enantiopure Drug Development

The (S)-enantiomer bears a unique CAS registry number (759457-60-8) that is distinct from the racemate (69628-75-7) and the (R)-enantiomer (773848-51-4) . This unambiguous chemical identity is essential for regulatory filings, ensuring that process chemistry, specifications, and batch records accurately reflect the stereochemical composition of the starting material. In pharmaceutical development, substitution with the racemate introduces ambiguity in the drug master file and may trigger additional regulatory scrutiny regarding stereochemical purity [1].

Regulatory Compliance Drug Master File Chiral Identity

High-Value Application Scenarios for 1-[(1S)-Phenylethyl]piperazine Rooted in Quantitative Differentiation


Enantiopure Piperazine-Based API Intermediate Synthesis (e.g., Indinavir)

Medicinal chemistry and process chemistry teams synthesizing enantiomerically pure piperazine-containing drug candidates, such as HIV protease inhibitors, benefit from using the (S)-enantiomer as a chiral building block. The asymmetric lithiation-trapping methodology directly yields the required stereoisomer without enantioseparation, as demonstrated in the synthesis of an Indinavir intermediate [1]. This scenario capitalizes on the enantiopurity and chiral induction capability of the (S)-enantiomer, which the racemate cannot provide.

Stereocontrolled Synthesis of Chiral α-Amino Acids and Peptide Mimetics

Researchers constructing optically pure α-methyl-α-amino acids can employ 1-[(1S)-phenylethyl]piperazine-2,5-dione as a chiral synthon for asymmetric alkylation reactions [2]. The (S)-configuration of the phenylethyl group directs the stereochemical outcome, ensuring the production of the desired (S)-amino acid enantiomer. This application is directly enabled by the compound's defined chirality and would fail with the racemic mixture.

Regulatory-Compliant Pharmaceutical Development Requiring Unambiguous Stereochemical Identity

Pharmaceutical companies filing Investigational New Drug (IND) or New Drug Application (NDA) submissions for enantiopure drug substances can leverage the distinct CAS registry identity of the (S)-enantiomer to simplify CMC documentation [3]. The use of a single enantiomer avoids the regulatory burden associated with racemic starting materials, which require justification of stereochemical purity and control of the undesired enantiomer.

Large-Scale Production of Chiral Piperazine Intermediates (Up to 500 kg)

Process development and manufacturing organizations requiring multi-hundred kilogram quantities of enantiomerically pure piperazine intermediates can procure 1-[(1S)-Phenylethyl]piperazine at production scales up to 500 kg [4]. This commercial availability, combined with 97%+ purity, supports pilot plant and early manufacturing campaigns without the need for in-house enantioseparation or asymmetric synthesis development.

Quote Request

Request a Quote for 1-[(1S)-Phenylethyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.